molecular formula C19H22N4O4S B2993680 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2310199-49-4

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2993680
CAS No.: 2310199-49-4
M. Wt: 402.47
InChI Key: OVJRJQLCJUFHSS-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[c]pyrazole core fused with a 1,1-dioxothiolane (sulfone-containing thiolan) moiety and an N-(3-acetamidophenyl) carboxamide group. Its molecular formula is inferred as C₂₀H₂₂N₄O₃S (based on structural analogs, e.g., BK77270 in ), with a molecular weight of approximately 398.48 g/mol .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-12(24)20-13-4-2-5-14(10-13)21-19(25)18-16-6-3-7-17(16)22-23(18)15-8-9-28(26,27)11-15/h2,4-5,10,15H,3,6-9,11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJRJQLCJUFHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, including the formation of the thiolane ring, the acetamidophenyl group, and the cyclopenta[c]pyrazole core. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing, to optimize the reaction conditions and minimize costs. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamidophenyl group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the acetamidophenyl group may produce amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a tool to investigate enzyme mechanisms.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound Cyclopenta[c]pyrazole 3-acetamidophenyl, 1,1-dioxothiolan-3-yl ~398.48 Carboxamide, sulfone, acetamide -
BK77270 (2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-ethylphenyl)-...) Cyclopenta[c]pyrazole 2-ethylphenyl, 1,1-dioxothiolan-3-yl 373.47 Carboxamide, sulfone, ethyl
1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid Pyrazole 1,1-dioxothiolan-3-yl, 5-methyl, carboxylic acid ~283.32 Carboxylic acid, sulfone, methyl
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide Pyrazole 3,5-di-tert-butyl-4-hydroxyphenyl, 4-methylsulfonylphenyl, naphthyl 603.24 Carboxamide, sulfone, tert-butyl, hydroxyl

Key Observations :

  • Core Rigidity : The target compound’s cyclopenta[c]pyrazole core imposes conformational constraints absent in simpler pyrazole analogs (e.g., ), which may enhance binding specificity .
  • Sulfone Group: Common in BK77270 and the target compound, the sulfone moiety likely improves metabolic stability and hydrogen-bonding capacity compared to non-sulfone analogs .

Key Observations :

  • The target compound’s synthesis may parallel BK77270, utilizing cyclopentanone precursors and sulfone-forming oxidation steps .
  • EDCI/HOBt coupling () is a plausible route for forming the carboxamide bond in the target compound, given its prevalence in pyrazole carboxamide synthesis.

Biological Activity

The compound 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure features a cyclopenta[c]pyrazole core with a thiolane moiety and an acetamidophenyl substituent. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_2O_3S, and it has a molecular weight of approximately 304.36 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the cyclopentapyrazole framework followed by the introduction of the thiolane and acetamide groups through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance, compounds containing pyrazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the thiolane group may enhance these properties due to its ability to interact with bacterial cell membranes.

Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that our compound could be evaluated for its anti-inflammatory potential in various models of inflammation.

Anticancer Properties

The anticancer activity of pyrazole derivatives has been well-documented. Compounds similar to our target have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The specific mechanism often involves apoptosis induction and cell cycle arrest, which could be explored further for our compound.

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of pyrazole derivatives against common pathogens. The results indicated that modifications at the 3-position significantly enhanced antibacterial activity .
  • Anti-inflammatory Assessment : In vivo studies demonstrated that pyrazole compounds reduced paw edema in rat models, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Cytotoxicity Testing : A recent investigation into similar compounds revealed IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineResultReference
AntimicrobialStaphylococcus aureusEffective at MIC 32 µg/mL
Anti-inflammatoryRat paw edema model50% reduction in edema
CytotoxicityMCF-7 (breast cancer)IC50 = 15 µM

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